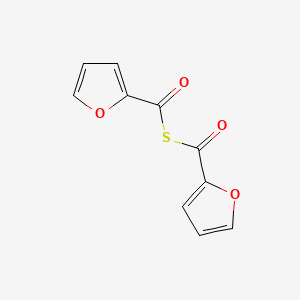
Furan-2-carboxylic Thioanhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-carboxylic Thioanhydride is a heterocyclic compound derived from furan, characterized by the presence of a thioanhydride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Furan-2-carboxylic Thioanhydride can be synthesized through several methods. One common approach involves the reaction of furan-2-carboxylic acid with thionyl chloride, which results in the formation of the corresponding acid chloride. This intermediate can then be treated with a thiol to yield the thioanhydride. The reaction conditions typically involve the use of an inert atmosphere and a solvent such as dichloromethane to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Furan-2-carboxylic Thioanhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thioanhydride to the corresponding thiol or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
Furan-2-carboxylic Thioanhydride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive agents.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism by which Furan-2-carboxylic Thioanhydride exerts its effects involves the interaction of the thioanhydride group with various molecular targets. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, depending on the specific application and target.
Comparison with Similar Compounds
Furan-2-carboxylic Acid: A precursor to the thioanhydride, used in similar applications but with different reactivity.
Furan-2-carboxylic Acid Chloride: An intermediate in the synthesis of the thioanhydride, with applications in organic synthesis.
Thiophene-2-carboxylic Thioanhydride: A sulfur analog with similar reactivity but different electronic properties.
Uniqueness: Furan-2-carboxylic Thioanhydride is unique due to its combination of a furan ring and a thioanhydride group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo a variety of chemical reactions and form stable derivatives makes it a valuable compound in both research and industrial contexts.
Properties
Molecular Formula |
C10H6O4S |
|---|---|
Molecular Weight |
222.22 g/mol |
IUPAC Name |
S-(furan-2-carbonyl) furan-2-carbothioate |
InChI |
InChI=1S/C10H6O4S/c11-9(7-3-1-5-13-7)15-10(12)8-4-2-6-14-8/h1-6H |
InChI Key |
VVWKFPPMWLKKFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)SC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (1S,3S,4R)-3-(6-(4,4,5,5,-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13844550.png)

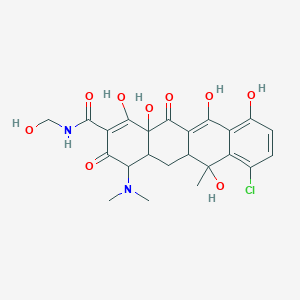

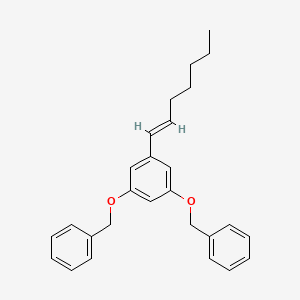
![2,3,5-trideuterio-4,6-dinitro-N-[(Z)-prop-2-enylideneamino]aniline](/img/structure/B13844583.png)
![4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl N-Desmethyl Spiramycin I 2A-Acetate](/img/structure/B13844590.png)
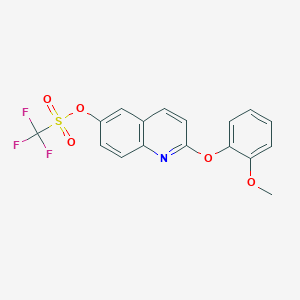
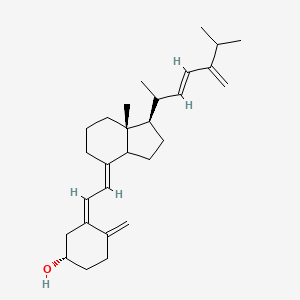
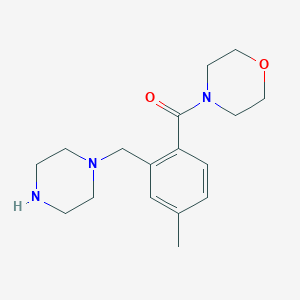
![N-[(2-chlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B13844621.png)
![1-[4-[[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(4-nitrophenyl)piperazine](/img/structure/B13844629.png)

![4-(Azidomethyl)-[1,1-biphenyl]-2-formamide](/img/structure/B13844634.png)
